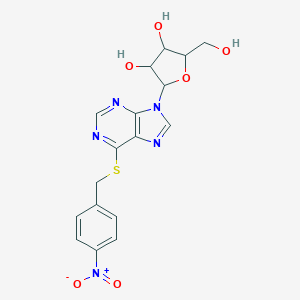

S-(4-Nitrobenzyl)-6-thioinosine

描述

NBMPR is a purine nucleoside.

作用机制

Target of Action

NBMPR, also known as S-(4-Nitrobenzyl)-6-thioinosine or 4-Nitrobenzylthioinosine, primarily targets the Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) . These transporters are members of the nucleoside transporter family and are ubiquitous proteins that mediate bi-directional facilitated diffusion of nucleosides in tissues to maintain nucleoside homeostasis .

Mode of Action

NBMPR acts as an inhibitor of ENT1 and ENT2 . It binds to these transporters with high affinity, thereby inhibiting the transport of nucleosides . . It has also been found to block the efflux activity of the Breast Cancer Resistance Protein (ABCG2) .

Biochemical Pathways

The inhibition of ENT1 and ENT2 by NBMPR affects the facilitated diffusion of nucleosides, disrupting nucleoside homeostasis . Additionally, by blocking the efflux activity of ABCG2, NBMPR can impact the transport of various substrates of this protein, including certain drugs .

Pharmacokinetics

The pharmacokinetics of NBMPR involve its distribution and clearance in the body. In a study involving mice, the NBMPR content of plasma was found to be maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours . The time courses for the disappearance of NBMPR from plasma and erythrocytes were monoexponential and yielded half-life values of 0.39 hours and 0.68 hours, respectively .

Result of Action

The inhibition of ENT1 and ENT2 by NBMPR disrupts the normal transport of nucleosides, which can have various downstream effects depending on the specific nucleosides and tissues involved . By blocking the efflux activity of ABCG2, NBMPR can also influence the disposition of drugs that are substrates of this protein .

Action Environment

The action of NBMPR can be influenced by various environmental factors. For example, the concentration of NBMPR used can affect its inhibitory activity. At a concentration of 0.10 mM, NBMPR has been found to abolish ABCG2 activity . Therefore, researchers using NBMPR to evaluate the effect of ENTs on pharmacokinetics must interpret their results carefully if studying compounds that are substrates of both ENTs and ABCG2 .

生化分析

Biochemical Properties

S-(4-Nitrobenzyl)-6-thioinosine interacts with equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2), inhibiting the transport of nucleosides . It has been shown to modulate the in vivo disposition of several cytotoxic nucleoside analogs .

Cellular Effects

This compound has been found to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), a protein that plays a significant role in drug resistance . This inhibition can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to equilibrative nucleoside transporters, inhibiting the transport of nucleosides . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . For instance, it has been shown that the compound’s content in plasma was maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with equilibrative nucleoside transporters . It has been shown to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), which can impact its localization or accumulation .

生物活性

S-(4-Nitrobenzyl)-6-thioinosine (NBTI) is a synthetic nucleoside analog primarily known for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of NBTI, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

NBTI is classified as a 6-thiopurine nucleoside, which plays a crucial role in regulating nucleoside transport mechanisms in various biological systems. It acts as a ligand for adenosine transporters, with binding sites primarily located on brain capillaries. This compound functions as a covalent photoaffinity probe for nucleoside transport, demonstrating its utility in studying nucleoside transport mechanisms in vivo and in vitro .

The primary mechanism through which NBTI exerts its biological effects is by inhibiting the activity of ENT1. This transporter is responsible for the uptake of nucleosides, including adenosine, which plays critical roles in cellular signaling and metabolism. By blocking ENT1, NBTI can influence adenosine levels, thereby affecting various physiological processes such as inflammation, immune response, and cellular proliferation .

1. Inhibition of Nucleoside Transport

NBTI is recognized for its potent inhibitory effects on ENT1. Studies have shown that it effectively reduces the uptake of nucleosides in various cell types, impacting cellular metabolism and signaling pathways. For example, research indicated that NBTI significantly decreased the transport activity of ribavirin in erythrocytes, highlighting its potential to modulate drug disposition and efficacy in therapeutic contexts .

2. Antitumoral Activity

There is emerging evidence suggesting that NBTI may possess antitumoral properties. The inhibition of ENT1 can lead to altered adenosine signaling within tumors, potentially enhancing the effectiveness of chemotherapeutic agents. Some studies have indicated that compounds similar to NBTI can induce apoptosis in cancer cells by disrupting adenosine-mediated survival signals .

3. Anti-Inflammatory Effects

By modulating adenosine levels through ENT inhibition, NBTI may exert anti-inflammatory effects. Adenosine is known to play a dual role in inflammation; while it can promote anti-inflammatory responses at certain concentrations, excessive levels can lead to pro-inflammatory effects. Therefore, controlling adenosine availability through NBTI could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Inhibition of ENT1 | Reduces nucleoside uptake | , |

| Antitumoral Activity | Alters tumor microenvironment | , |

| Anti-Inflammatory Effects | Modulates adenosine signaling | , |

Case Study: Inhibition of Ribavirin Uptake

In a pivotal study examining the role of ENT1 in drug metabolism, researchers utilized NBTI to demonstrate its ability to inhibit ribavirin uptake in human erythrocytes. The findings suggested that effective modulation of ENT1 activity could enhance the therapeutic index of ribavirin by controlling its intracellular concentration and subsequent metabolic activation .

科学研究应用

Inhibition of Nucleoside Transport

Research has demonstrated that NBMPR effectively inhibits the transport of various nucleosides, including ribavirin, which is used in antiviral therapies. In studies involving human erythrocytes, NBMPR was utilized to block ENT1 activity, allowing researchers to analyze the accumulation of ribavirin and its metabolites . This application is critical for understanding how nucleoside analogs behave in vivo and their pharmacokinetic profiles.

Impact on Drug Transporters

A study highlighted that NBMPR not only inhibits ENT activity but also affects other drug transporters like P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). At concentrations around 0.10 mM , NBMPR was found to abolish ABCG2 activity, complicating interpretations in pharmacokinetic studies involving substrates for both ENTs and ABCG2 . This dual action underscores the need for careful experimental design when using NBMPR in drug transport studies.

Assessing Drug Interactions

The use of NBMPR in toxicological research allows scientists to evaluate potential drug interactions that may arise from altered nucleoside transport mechanisms. For example, the inhibition of ENTs by NBMPR can lead to increased toxicity or reduced efficacy of certain drugs, making it essential for understanding adverse drug reactions .

Case Studies

Tritium Labelling and Characterization

A notable method for studying NBMPR involves tritium labelling, which allows researchers to trace the compound's distribution and metabolism within biological systems. Characterization techniques such as tritium NMR and mass spectrometry have been employed to ensure the integrity and specificity of labelled compounds .

In Vitro Transport Assays

In vitro assays using cell lines such as MDCKII have been instrumental in elucidating the effects of NBMPR on nucleoside transport mechanisms. These studies typically involve measuring substrate accumulation in the presence and absence of NBMPR to determine inhibition kinetics .

属性

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCJFJRCWPVDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860551 | |

| Record name | 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38048-32-7 | |

| Record name | 6-(p-Nitrobenzylthio)inosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。